D-Mannose-d-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

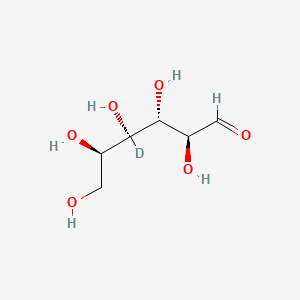

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-4-deuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i6D |

InChI Key |

GZCGUPFRVQAUEE-KBFNKTCUSA-N |

Isomeric SMILES |

[2H][C@@]([C@@H](CO)O)([C@@H]([C@@H](C=O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Stability of D-Mannose-d-1 in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic stability of D-Mannose-d-1 when utilized in cell culture for metabolic research. While this compound is a valuable tool for tracing the metabolic fate of mannose, understanding the stability of its deuterium label is critical for the accurate interpretation of experimental results. This guide delves into the mechanisms of potential deuterium loss, provides detailed experimental protocols for assessing stability, and offers guidance on data interpretation.

Introduction to this compound in Metabolic Research

D-Mannose, a C-2 epimer of glucose, is a crucial monosaccharide in various biological processes, including glycoprotein synthesis and energy metabolism. This compound, in which the hydrogen atom at the C1 position is replaced with a deuterium atom, serves as a stable isotope-labeled tracer. Its application allows researchers to follow the uptake, conversion, and incorporation of mannose into different metabolic pathways without the complications associated with radioactive isotopes. However, the stability of the deuterium label is not absolute and can be influenced by enzymatic activity within the cell.

Isotopic Stability of this compound

The stability of the deuterium label on this compound is influenced by both chemical and enzymatic factors. While the carbon-deuterium (C-D) bond is generally stable under physiological pH and temperature, enzymatic processes can facilitate its exchange with protons from the aqueous environment of the cell.

Chemical Stability

In the absence of enzymatic activity, the C-D bond at the anomeric C1 position of this compound is considered stable in typical cell culture media and physiological buffer systems. Non-enzymatic exchange with solvent protons is generally negligible over the timescale of most cell culture experiments.

Enzymatic Instability: The Role of Phosphomannose Isomerase (PMI)

The primary route for the loss of the deuterium label from this compound within the cell is through the action of the enzyme Phosphomannose Isomerase (PMI) . This enzyme catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P), a key step that connects mannose metabolism to glycolysis.

The mechanism of PMI involves the formation of a cis-enediol intermediate. This process necessitates the abstraction of a proton from the C2 carbon and the addition of a proton to the C1 carbon (or vice-versa in the reverse reaction). When this compound is metabolized to this compound-6-phosphate, the deuterium at the C1 position can be exchanged with a proton from the solvent during the isomerization to F6P. This enzymatic exchange is a significant consideration for any study aiming to quantify metabolic fluxes using this compound.

While direct quantitative data on the rate of deuterium loss from this compound in various cell lines is not extensively documented in the literature, a study on the metabolic loss of deuterium from [1-²H]glucose has identified phosphomannose isomerase as a key enzyme catalyzing this exchange[1]. Given the structural similarity and shared metabolic pathway, a similar fate is expected for this compound.

Factors Influencing Deuterium Loss

The extent of deuterium loss from this compound is not constant and can be influenced by several factors. Researchers should consider these variables when designing experiments and interpreting data.

| Factor | Influence on Deuterium Loss | Rationale |

| Cell Type | High | Different cell lines exhibit varying levels of PMI expression and activity. |

| PMI Expression Levels | High | Higher intracellular concentrations of PMI will lead to a faster rate of deuterium exchange. |

| Metabolic State | Medium to High | The metabolic flux through the PMI-catalyzed step will influence the rate of deuterium loss. For example, cells with high glycolytic rates may exhibit faster exchange. |

| This compound Concentration | Medium | Substrate concentration can influence enzyme kinetics and the overall flux through the pathway. |

| Incubation Time | High | The longer the incubation period, the greater the potential for deuterium loss. |

Experimental Protocols

To empirically determine the isotopic stability of this compound in a specific cell culture system, the following experimental protocols are recommended. These protocols are adaptable and should be optimized for the specific cell line and experimental conditions.

Protocol for Metabolic Labeling with this compound

This protocol outlines the general steps for labeling cells with this compound.

-

Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with a known concentration of this compound. The final concentration will depend on the experimental goals and should be optimized. A common starting point is to replace the glucose in the medium with this compound or to add it to a low-glucose medium.

-

Starvation (Optional): To enhance the uptake and incorporation of the label, cells can be incubated in a sugar-free medium for a short period (e.g., 1-2 hours) before adding the labeling medium.

-

Labeling: Remove the standard culture medium and wash the cells once with sterile phosphate-buffered saline (PBS). Add the pre-warmed this compound containing labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., from minutes to hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). A time-course experiment is recommended to assess the rate of deuterium loss.

-

Harvesting: After the incubation period, rapidly terminate the labeling process by placing the culture vessel on ice and proceeding immediately to metabolite extraction.

Protocol for Extraction of Intracellular Metabolites

This protocol describes a method for extracting small molecule metabolites, including this compound and its metabolic products, from cultured cells.

-

Washing: Quickly aspirate the labeling medium and wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular label.

-

Quenching and Lysis: Add a pre-chilled extraction solvent to the cells. A commonly used solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) cooled to -20°C. The volume should be sufficient to cover the cell monolayer.

-

Scraping: Use a cell scraper to detach the cells in the extraction solvent.

-

Collection: Transfer the cell lysate into a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new pre-chilled tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried metabolite pellet in a solvent compatible with the subsequent LC-MS/MS analysis (e.g., 50% acetonitrile in water).

Protocol for LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantification of this compound and unlabeled mannose using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction chromatography (HILIC) column or a specialized carbohydrate analysis column.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of an appropriate modifier (e.g., ammonium formate or ammonium hydroxide) is commonly used for HILIC separations.

-

Flow Rate and Temperature: These parameters should be optimized for the chosen column and separation method.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is often effective for monosaccharides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is highly specific and sensitive for quantification. Precursor and product ion pairs for both this compound and unlabeled D-Mannose should be optimized.

-

Example MRM transitions (to be optimized):

-

D-Mannose (unlabeled): Precursor ion [M-H]⁻ at m/z 179.1 -> Product ion (e.g., m/z 89.1)

-

This compound: Precursor ion [M-H]⁻ at m/z 180.1 -> Product ion (e.g., m/z 90.1 or 89.1, depending on fragmentation)

-

-

-

-

Data Analysis:

-

Generate standard curves using known concentrations of both this compound and unlabeled D-Mannose.

-

Quantify the amounts of both labeled and unlabeled mannose in the cell extracts.

-

Calculate the percentage of the deuterium label remaining at each time point of the experiment to determine the rate of isotopic loss.

-

Mandatory Visualizations

Caption: Metabolic fate of this compound and the point of deuterium loss.

Caption: Workflow for determining the isotopic stability of this compound.

Data Presentation and Interpretation

As quantitative data for the isotopic stability of this compound is highly dependent on the experimental system, this guide provides a framework for generating and presenting such data.

Table 2: Key Parameters for Assessing this compound Stability

| Parameter | Recommended Range/Considerations | Purpose |

| Cell Line | Select based on research question; consider comparing cell lines with known differences in PMI expression. | To assess cell-type specific differences in deuterium loss. |

| This compound Concentration | 1-25 mM; should be optimized based on cell tolerance and experimental goals. | To determine the effect of substrate concentration on the rate of deuterium exchange. |

| Incubation Time Points | A time course is essential (e.g., 0, 15, 30, 60, 120, 240 minutes). | To determine the kinetics of deuterium loss. |

| Replicates | Minimum of three biological replicates per time point. | To ensure statistical significance of the results. |

| Controls | Include unlabeled D-mannose controls and no-cell controls (this compound in medium only). | To account for background and assess stability in the medium. |

Conclusion

This compound is a powerful tool for metabolic research, but its utility is contingent on a thorough understanding of its isotopic stability. The primary route of deuterium loss from the C1 position is through the enzymatic activity of phosphomannose isomerase. The rate of this loss is not universal and is dependent on the specific cellular context. Therefore, it is imperative for researchers to empirically validate the stability of the this compound label within their own experimental systems. The protocols and considerations outlined in this guide provide a robust framework for conducting such validation studies, ensuring the generation of accurate and reliable data in metabolic flux analysis.

References

An In-depth Technical Guide to the Biochemical Properties of Deuterated D-Mannose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of deuterated D-Mannose, a powerful tool in metabolic research and drug development. By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can trace the metabolic fate of D-mannose and its incorporation into complex glycans. This allows for a deeper understanding of glycosylation processes, cellular metabolism, and their roles in health and disease, particularly in the context of cancer and congenital disorders of glycosylation.

Biochemical Properties and Applications

Deuterated D-mannose serves as a stable isotope-labeled tracer, enabling the investigation of various biological processes without the safety concerns associated with radioactive isotopes.[1] Its primary applications lie in the fields of glycobiology and cancer research, where it is used to study:

-

Metabolic Flux: Tracing the pathways of mannose metabolism and its conversion to other monosaccharides.[2]

-

Glycosylation Dynamics: Quantifying the incorporation of mannose into N-linked and O-linked glycans on proteins.[2][3]

-

Cancer Metabolism: Investigating the altered carbohydrate metabolism in cancer cells, famously known as the Warburg effect.[4][5]

-

Therapeutic Development: Evaluating the efficacy of drugs that target glycosylation pathways.

The most commonly used forms are 2-deutero-D-mannose and 6-deutero-D-mannose, where the deuterium is placed at positions that are key to its metabolic transformations.[4][5]

Experimental Protocols

Synthesis of Deuterated D-Mannose

2.1.1. Synthesis of 2-deutero-D-mannose

A multi-step synthesis starting from D-mannose can be employed to produce 2-deutero-D-mannose.[4] The key steps involve the protection of hydroxyl groups, introduction of a ketone at the C-2 position, stereoselective reduction with a deuterium source, and subsequent deprotection.

Protocol:

-

Protection: D-mannose is first converted to its benzyl glycoside, followed by the formation of a 4,6-benzylidene acetal and benzylation at the 3-hydroxyl group.

-

Oxidation: The free 2-hydroxyl group is then oxidized to a ketone using Dess–Martin periodinane.

-

Deuterium Introduction: The ketone is stereoselectively reduced using sodium borodeuteride (NaBD₄) to introduce the deuterium at the C-2 position, yielding the mannopyranoside.

-

Deprotection: The protecting groups are removed by hydrogenation to yield the final product, 2-deutero-D-mannose.[4]

2.1.2. Synthesis of 6-deutero-D-mannose

The synthesis of 6-deutero-D-mannose also involves a series of protection, oxidation, reduction, and deprotection steps.

Protocol:

-

Protection: Starting with benzyl α-d-mannopyranoside, the 6-hydroxyl group is protected with a tert-butyldimethylsilyl group, followed by benzylation of the remaining hydroxyl groups.

-

Deprotection of C-6: The silyl protecting group at C-6 is selectively removed.

-

Oxidation: The primary hydroxyl group at C-6 is oxidized to an aldehyde using Swern oxidation.

-

Deuterium Introduction: The aldehyde is reduced with sodium borodeuteride (NaBD₄) to introduce two deuterium atoms at the C-6 position.

-

Final Deprotection: All benzyl protecting groups are removed by hydrogenation to yield 6,6-dideutero-D-mannose.

Metabolic Labeling and Analysis

2.2.1. Cell Culture and Labeling

-

Culture cells of interest in standard growth medium.

-

Replace the standard medium with a medium containing a known concentration of deuterated D-mannose (e.g., 50 µM) and a carbon source like glucose (e.g., 5 mM).[2]

-

Incubate the cells for a desired period (e.g., 1 to 72 hours) to allow for the uptake and metabolism of the deuterated mannose.[2]

2.2.2. Glycoprotein Extraction and Digestion

-

Harvest the cells and lyse them to extract total protein.

-

Isolate glycoproteins using affinity chromatography with lectins that bind to mannose-containing glycans.

-

Digest the enriched glycoproteins into smaller glycopeptides using a protease such as trypsin.

2.2.3. Mass Spectrometry Analysis of Deuterated Glycans

-

Analyze the resulting glycopeptides using liquid chromatography-mass spectrometry (LC-MS).

-

The mass shift caused by the incorporated deuterium allows for the identification and quantification of deuterated glycans.

-

Tandem mass spectrometry (MS/MS) can be used to determine the specific sites of glycosylation and the structure of the deuterated glycans.[6][7][8][9][10][11]

2.2.4. NMR Spectroscopy for Metabolic Tracing

-

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to trace the metabolic fate of deuterated D-mannose.[12][13][14][15]

-

By analyzing cell extracts, it is possible to identify and quantify various metabolites that have incorporated deuterium, providing insights into metabolic pathways.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and incorporation of deuterated D-mannose.

Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose [2]

| Cell Type | Exogenous Mannose Concentration (µM) | Contribution from Exogenous Mannose (%) |

| Normal Human Fibroblasts | 50 | 25-30 |

| MPI-deficient CDG Fibroblasts | 50 | 80 |

| Normal Human Fibroblasts | 1000 | ~100 |

Table 2: Conversion of Mannose to Other Monosaccharides in N-Glycans [2]

| Monosaccharide | Exogenous Mannose Concentration (µM) | Contribution from Mannose (%) |

| Galactose | 50 | Undetectable |

| Galactose | 1000 | 30 |

| N-acetylglucosamine | 50 | Undetectable |

| N-acetylglucosamine | 1000 | 50 |

Signaling Pathways and Experimental Workflows

N-linked Glycosylation Pathway

Deuterated D-mannose is a valuable tool for dissecting the N-linked glycosylation pathway. It allows researchers to trace the flow of mannose from its entry into the cell to its incorporation into mature N-glycans in the endoplasmic reticulum and Golgi apparatus.

References

- 1. D-Mannose: Preparation, Mechanism And Application Studies_Chemicalbook [chemicalbook.com]

- 2. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Glycoproteomic Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Glucose and D-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated D-glucose, D-mannose, and 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tracking hydrogen/deuterium exchange at glycan sites in glycoproteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aspariaglycomics.com [aspariaglycomics.com]

- 10. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR-Based Stable Isotope Tracing of Cancer Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to D-Mannose-d-1 as a Tracer for Studying Mannose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Mannose and Isotopic Tracers

D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in mammalian physiology. While its concentration in human plasma is approximately 50-100 times lower than that of glucose, it plays a vital role in two primary areas: as a precursor for the synthesis of glycoconjugates (N-linked glycosylation) and as an energy source via its entry into glycolysis.[1][2][3] The balance between these pathways is crucial for cellular health, and dysregulation of mannose metabolism is implicated in various diseases, including Congenital Disorders of Glycosylation (CDG), cancer, and inflammatory conditions.[1][4]

To accurately quantify the flow, or "flux," of mannose through these competing metabolic pathways, stable isotope tracers are indispensable tools.[5][6][7] Unlike radioactive tracers such as [2-³H]-Mannose, stable isotopes (e.g., containing deuterium, ²H or 'D') are non-radioactive, making them safer for researchers and suitable for in vivo studies in humans. D-Mannose-d-1, specifically D-mannose deuterated at the first carbon position ([1-²H]-D-Mannose), serves as an ideal tracer. By introducing a known mass shift, it allows for the precise tracking of the mannose molecule and its metabolic products using mass spectrometry, providing unparalleled insights into the dynamics of mannose utilization in both healthy and diseased states.[1][8]

Synthesis of the this compound Tracer

The synthesis of position-specific labeled sugars is essential for metabolic tracing. This compound ([1-²H]-D-Mannose) can be effectively synthesized from the precursor D-arabinose using an adapted Kiliani-Fischer cyanohydrin synthesis. This method extends the carbon chain of an aldose, creating two new epimeric sugar acids. By controlling the reaction conditions, the formation of the mannose epimer can be favored.

Key Synthesis Steps:

-

Cyanohydrin Formation: D-arabinose is reacted with a deuterated cyanide source (e.g., NaCN in D₂O or KCN with D₂ gas and a catalyst) to form the corresponding deuterated cyanohydrins. The reaction conditions can be optimized; for instance, using sodium bicarbonate and carbon dioxide favors the formation of the mannonic nitrile over the gluconic nitrile.[9][10]

-

Hydrolysis: The resulting nitrile mixture is gently hydrolyzed to the corresponding carboxylic acids (D-mannonic acid-1-d and D-gluconic acid-1-d). This is typically achieved by heating in a sodium carbonate solution at approximately 60°C.[9][10]

-

Lactonization and Separation: The mixture of acids is then converted to their respective lactones. The D-mannono-lactone can be separated and purified through crystallization.

-

Reduction: The purified D-mannono-lactone-1-d is reduced to this compound. This is classically performed using a sodium amalgam or through catalytic hydrogenation.

-

Purification: The final product, this compound, is purified using crystallization to yield a high-purity tracer ready for experimental use.

While this guide focuses on this compound, it is noteworthy that other deuterated mannose species, such as 2-deutero-d-mannose and 6-deutero-d-mannose, can also be synthesized for specific experimental questions and are valuable tools for studying mannose metabolism.[8]

Core Metabolic Pathways of D-Mannose

Once introduced into a biological system, D-mannose is transported into the cell and rapidly enters central metabolism. The deuterium label on this compound allows for its fate to be tracked through two primary branches.

-

Glycolytic Pathway (Catabolism): The vast majority of intracellular mannose (estimated at 95-98% in many mammalian cells) is directed towards energy production.[1]

-

Phosphorylation: Hexokinase (HK) phosphorylates D-mannose to Mannose-6-phosphate (M-6-P).

-

Isomerization: Mannose phosphate isomerase (MPI) converts M-6-P into Fructose-6-phosphate (F-6-P). The deuterium label at C1 remains intact through this step.

-

Glycolysis: F-6-P is a canonical glycolytic intermediate and is further metabolized through the remaining steps of glycolysis to produce pyruvate, lactate, and intermediates for the TCA cycle. The label can be tracked in all these downstream metabolites.

-

-

Glycosylation Pathway (Anabolism): A smaller but vital fraction of mannose is used for the synthesis of glycoproteins and other glycoconjugates.

-

Isomerization: After phosphorylation to M-6-P, phosphomannomutase (PMM) converts it to Mannose-1-phosphate (M-1-P).

-

Activation: M-1-P is activated by GTP to form GDP-Mannose, the primary mannose donor for N-glycosylation in the endoplasmic reticulum.

-

Incorporation: GDP-Mannose is incorporated into dolichol-phosphate-mannose and ultimately into the growing glycan chains of proteins.

-

The diagram below illustrates the central metabolic fork for this compound.

Experimental Protocols

The following sections provide detailed methodologies for using this compound as a tracer in both in vivo and in vitro settings.

In Vivo Tracer Studies in Animal Models (e.g., Mouse)

This protocol is adapted from studies using [2-³H]mannose and oral mannose supplementation.[11]

-

Tracer Administration:

-

Route: For acute studies, intravenous (IV) injection or intraperitoneal (IP) injection provides rapid systemic distribution. For chronic studies or dietary analysis, the tracer can be administered via oral gavage or mixed into drinking water.

-

Dosage: A typical gavage dose for mannose is 0.1-2 g/kg body weight.[1][12] For IV injection, a bolus dose should be determined based on preliminary pharmacokinetic studies to achieve detectable enrichment in plasma without perturbing the endogenous mannose pool significantly.

-

Vehicle: this compound should be dissolved in sterile saline for injections or sterile water for oral administration.

-

-

Sample Collection:

-

Time Points: Collect samples at multiple time points post-administration to capture the dynamic metabolic profile. For IV injection, this may include 5, 15, 30, 60, 120, and 180 minutes.

-

Blood: Collect blood (e.g., via tail vein or cardiac puncture at termination) into EDTA-coated tubes. Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Tissues: At the study endpoint, perfuse the animal with cold PBS to remove blood from organs. Harvest tissues of interest (e.g., liver, intestine, brain, tumor), snap-freeze in liquid nitrogen, and store at -80°C until metabolite extraction.

-

-

Metabolite Extraction from Tissues:

-

Weigh approximately 20-50 mg of frozen tissue.

-

Homogenize in a cold extraction solvent (e.g., 80:20 Methanol:Water) at a ratio of 1 mL solvent per 20 mg tissue.

-

Vortex thoroughly and incubate on ice for 20 minutes.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.

-

In Vitro Tracer Studies in Cell Culture

This protocol provides a general framework for stable isotope tracing in adherent mammalian cells.

-

Cell Seeding: Plate cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the exponential growth phase at the time of the experiment (typically 70-80% confluency).

-

Tracer Media Preparation:

-

Prepare cell culture medium (e.g., DMEM) lacking glucose and mannose.

-

Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize interference from endogenous monosaccharides.

-

Add this compound to the desired final concentration (e.g., 1-10 mM, depending on the experimental goal and cell type). Physiologically relevant concentrations are much lower (~50-100 µM), but higher concentrations are often used to maximize label incorporation.[1]

-

-

Labeling Experiment:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with sterile PBS to remove residual medium.

-

Add the pre-warmed tracer-containing medium to the cells.

-

Incubate for a defined period. For steady-state analysis, this is typically 8-24 hours. For kinetic flux analysis, a time course (e.g., 0, 5, 15, 30, 60 minutes) is performed.

-

-

Metabolite Extraction:

-

Quenching: At the end of the incubation, rapidly aspirate the medium and wash the cell monolayer with ice-cold saline to quench metabolic activity.

-

Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to the wells.

-

Cell Lysis: Scrape the cells in the cold solvent and transfer the entire lysate to a microcentrifuge tube.

-

Processing: Vortex the lysate, incubate at -20°C for 20 minutes, then centrifuge at max speed for 10 minutes at 4°C.

-

Sample Prep: Transfer the supernatant to a new tube for analysis. Dry and resuspend as described in the in vivo protocol. Normalize metabolite levels to the protein content of the cell pellet.

-

Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying stable isotope incorporation.

-

Chromatography:

-

Column: Separation of mannose from its isomers (especially glucose) is critical.[13] A porous graphitic carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column is often used. A SUPELCOGELTM Pb column has also been shown to be effective.[14][15]

-

Mobile Phase: A typical HILIC gradient might involve acetonitrile and water with a buffer like ammonium acetate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Temperature: Column temperature can be elevated (e.g., 80°C) to improve peak shape and resolution.[14][15]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used for sugar analysis.

-

Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Define specific precursor-to-product ion transitions for unlabeled mannose (m/z 179 -> m/z 89) and this compound (m/z 180 -> m/z 90). Additional transitions for downstream metabolites (e.g., lactate, TCA cycle intermediates) must also be established.

-

Internal Standard: Spike all samples with a known concentration of a heavy-labeled internal standard that is not expected to be formed from the tracer, such as D-Mannose-¹³C₆, to correct for variations in sample processing and instrument response.[14][15]

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue of mannose and its downstream metabolites.

-

Calculate the Mass Isotopologue Distribution (MID), which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Use the MID data in metabolic flux analysis (MFA) software to model and calculate the rates of metabolic reactions.

-

The general workflow for a tracer experiment is depicted below.

Quantitative Data Presentation

The following tables summarize key quantitative parameters relevant to the design and interpretation of mannose tracer studies.

Table 1: D-Mannose Concentrations in Biological Fluids

| Biological Matrix | Species | Concentration Range | Reference(s) |

|---|---|---|---|

| Plasma / Serum | Human | ~20 - 80 µM | [1] |

| Plasma / Serum | Rat | ~80 µM | [1] |

| Plasma / Serum | Mouse | ~100 µM | [11] |

| Urine | Human | ~8 - 700 µM |[16][17] |

Table 2: Pharmacokinetic and Metabolic Fate of Mannose

| Parameter | Species / System | Value | Reference(s) |

|---|---|---|---|

| Plasma Clearance T₁/₂ | Human | ~4 hours | [1] |

| Plasma Clearance T₁/₂ | Mouse | ~28 minutes | [11] |

| Metabolic Fate (Catabolism) | Mammalian Cells | 95 - 98% | [1] |

| Metabolic Fate (Glycosylation) | Mammalian Cells | ~2% | [1] |

| Incorporation into GDP-Man | Hepatoma Cells | Within 5 minutes |[1] |

Applications in Research and Drug Development

The use of this compound as a tracer has significant applications in understanding disease and developing new therapies.

-

Congenital Disorders of Glycosylation (CDG): In diseases like MPI-CDG (CDG-Ib), where the conversion of M-6-P to F-6-P is impaired, tracer studies can quantify the degree of metabolic block and assess the efficacy of mannose supplementation therapy by tracking how much exogenous mannose is rerouted into glycosylation pathways.[1]

-

Oncology: Cancer cells exhibit altered glucose and mannose metabolism.[8] Tracer studies can elucidate how mannose is utilized by tumors, identify metabolic vulnerabilities, and evaluate the anti-proliferative effects of mannose or drugs that target mannose metabolism.[12]

-

Immunology and Inflammation: Mannose metabolism plays a role in regulating immune cell function, such as macrophage activation.[4][12] this compound can be used to trace how immune cells shift their metabolic priorities in response to inflammatory stimuli and how mannose supplementation might modulate these responses.

-

Drug Development: For drugs designed to modulate glycosylation or glycolysis, this compound provides a direct method to measure their on-target effects on metabolic flux, serving as a critical tool in preclinical and clinical development.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Mannose | 3458-28-4 | MM06704 | Biosynth [biosynth.com]

- 3. recent-studies-on-the-biological-production-of-d-mannose - Ask this paper | Bohrium [bohrium.com]

- 4. D-mannose alleviates intervertebral disc degeneration through glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. Studies of mannose metabolism and effects of long-term mannose ingestion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous Quantitation of Mannose, Glucose, Fructose, and Galactose by LC-MS/MS - Alturas Analytics, Inc. [alturasanalytics.com]

- 14. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzymatic assay of D-mannose from urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-mannosuria levels measured 1 h after d-mannose intake can select out favorable responders: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Congenital Disorders of Glycosylation with D-Mannose-d-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Disorders of Glycosylation (CDG) are a group of over 160 inherited metabolic diseases caused by defects in the synthesis and attachment of glycans to proteins and lipids.[1] These disorders present with a wide range of clinical symptoms, affecting multiple organ systems. The most common N-glycosylation defect is PMM2-CDG (caused by a deficiency in phosphomannomutase 2), which often leads to severe neurological impairment.[2] Another notable type is MPI-CDG (caused by a deficiency in mannose phosphate isomerase), which primarily affects the liver and gastrointestinal system and is uniquely treatable with oral D-mannose supplementation.[1][3]

Mannose is a critical monosaccharide in N-glycosylation.[4] Its metabolism begins with transport into the cell, followed by phosphorylation to Mannose-6-Phosphate (Man-6-P) by hexokinase. Man-6-P is a key node, either being isomerized to Fructose-6-Phosphate by MPI for entry into glycolysis or converted to Mannose-1-Phosphate by PMM2, committing it to the glycosylation pathway.[5][6] Deficiencies in these enzymes disrupt the supply of activated mannose donors (GDP-Mannose and Dolichol-Phosphate-Mannose), leading to incomplete synthesis of the lipid-linked oligosaccharide (LLO) precursor required for protein glycosylation.[2]

The use of stable isotope-labeled D-Mannose, such as D-Mannose-d-1 (D-[1-²H]Mannose), offers a powerful tool for investigating the pathophysiology of CDGs. By tracing the metabolic fate of this labeled mannose, researchers can quantify the flux through different metabolic pathways, assess the efficacy of therapeutic interventions, and elucidate the complex interplay between glucose and mannose metabolism in health and disease. This technical guide provides an in-depth overview of the core concepts, quantitative data, experimental protocols, and analytical workflows for utilizing this compound in CDG research.

Quantitative Data in CDG Research

Quantitative measurements are crucial for diagnosing CDG, understanding disease mechanisms, and evaluating therapeutic responses. The following tables summarize key quantitative data from studies on CDG patient-derived cells and mannose metabolism.

Table 1: Cellular GDP-Mannose Levels in Control and CDG Fibroblasts

| Cell Type | Culture Condition | GDP-Mannose (pmol/10⁶ cells) | Reference |

| Normal Fibroblasts | Standard Medium | 23.5 | [7][8] |

| PMM-deficient (PMM2-CDG) | Standard Medium | 2.3 - 2.7 | [7][8] |

| PMM-deficient (PMM2-CDG) | + 1 mM Mannose | ~15.5 | [7][8] |

| PMI-deficient (MPI-CDG) | Standard Medium | 4.6 | [8] |

| PMI-deficient (MPI-CDG) | + 1 mM Mannose | 24.6 | [8] |

Table 2: PMM2 Enzyme Activity in Leukocytes

| Sample Group | PMM2 Activity (mU/mg total protein) | Reference |

| Healthy Controls (Average) | 2.5 | [9] |

| Healthy Controls (Range) | 0.47 - 5.31 | [9] |

| PMM2-CDG Patients | Undetectable to 5.6% of control average | [9] |

Table 3: Mannose Transporter Kinetics in Control vs. CDG-Ib Fibroblasts

| Cell Type | Kuptake (µM) | Vmax (pmol/min/mg protein) | Reference |

| Control Fibroblasts | ~30 - 70 | Not specified | [1] |

| CDG-Ib (MPI-deficient) | Lower than control | Higher than control | [10] |

Note: The referenced study[10] indicates that mannose uptake in MPI-deficient fibroblasts is greatly stimulated due to lower Kuptake and higher Vmax values, though specific figures were not provided in the abstract.

Signaling and Metabolic Pathways

Understanding the metabolic pathways of mannose is fundamental to investigating CDGs. This compound is used as a tracer to follow these conversions and identify metabolic bottlenecks or alternative pathway utilization.

References

- 1. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinetics of mannose 6-phosphate receptor trafficking in the endocytic pathway in HEp-2 cells: the receptor enters and rapidly leaves multivesicular endosomes without accumulating in a prelysosomal compartment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human fibroblasts prefer mannose over glucose as a source of mannose for N-glycosylation. Evidence for the functional importance of transported mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Mannose Receptor as Receptor for Hepatocyte Growth Factor β-Chain: NOVEL LIGAND-RECEPTOR PATHWAY FOR ENHANCING MACROPHAGE PHAGOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Alteration of mannose transport in fibroblasts from type I carbohydrate deficient glycoprotein syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Flux Analysis of Mannose Metabolism using D-Mannose-d-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose is a C-2 epimer of glucose that plays a critical role in glycosylation, the process of attaching sugar chains (glycans) to proteins and lipids. This process is essential for a wide range of cellular functions, including protein folding, cell signaling, and immune responses. Dysregulation of mannose metabolism has been implicated in various diseases, including congenital disorders of glycosylation (CDG), cancer, and certain infections.[1] Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the fate of metabolites through metabolic pathways, providing insights into the dynamic regulation of these networks.[2][3] This document provides a detailed application note and experimental protocols for performing metabolic flux analysis of mannose metabolism using D-Mannose-d-1 as a stable isotope tracer.

This compound is a deuterated form of mannose that can be used to trace the flow of mannose through its metabolic pathways. By monitoring the incorporation of the deuterium label into downstream metabolites, researchers can quantify the rates of metabolic reactions and gain a deeper understanding of how mannose metabolism is altered in different physiological and pathological states.

Signaling Pathway

The central pathways of mannose metabolism are depicted in the diagram below. Exogenous mannose is transported into the cell and phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P). Man-6-P is a key branch point. It can be isomerized to fructose-6-phosphate (Fru-6-P) by phosphomannose isomerase (MPI), thereby entering glycolysis. Alternatively, it can be converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2), which is then activated to GDP-mannose, a key substrate for glycosylation reactions.

Experimental Workflow

A typical workflow for a this compound stable isotope tracing experiment involves several key steps, from cell culture and labeling to data analysis.

Protocols

Protocol 1: Stable Isotope Labeling of Cultured Cells with this compound

This protocol is a representative method and may require optimization for specific cell lines and experimental conditions.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (sterile solution)

-

Phosphate-buffered saline (PBS), sterile

-

Culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of labeling.

-

Cell Growth: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

-

Preparation of Labeling Medium: Prepare fresh complete culture medium and supplement it with a sterile solution of this compound to a final concentration. A starting concentration of 1 mM can be used, but this should be optimized.

-

Labeling:

-

Aspirate the existing medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed this compound containing labeling medium to the cells.

-

-

Incubation: Incubate the cells in the labeling medium for a specific duration to allow for the incorporation of the tracer into downstream metabolites and to reach an isotopic steady state. Incubation times can range from 30 minutes to 24 hours and should be determined empirically for the pathway of interest. For central carbon metabolism, a shorter time frame (e.g., 1-4 hours) is often sufficient.[4]

-

Proceed to Protocol 2 for quenching and metabolite extraction.

Protocol 2: Quenching of Metabolism and Metabolite Extraction

This protocol is a generalized method for the extraction of polar metabolites.

Materials:

-

Labeled cells from Protocol 1

-

Ice-cold 80% methanol (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of reaching high speeds at 4°C

Procedure:

-

Quenching:

-

Place the culture plate on ice.

-

Aspirate the labeling medium.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate well). This step rapidly quenches enzymatic activity.[5]

-

-

Cell Lysis and Collection:

-

Incubate the plate on a rocking platform at 4°C for 10 minutes to ensure complete cell lysis.

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Protein and Debris Precipitation:

-

Vortex the microcentrifuge tube vigorously for 30 seconds.

-

Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

-

-

Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.

Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites

This protocol provides a starting point for developing an LC-MS/MS method. Specific parameters will need to be optimized on the instrument used.

Instrumentation:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (HILIC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar metabolite separation (e.g., SeQuant ZIC-HILIC).

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Ammonium acetate in water (e.g., 10 mM)

-

Gradient: A gradient from high to low organic content (e.g., starting at 80-90% A and decreasing to 20-30% A) to elute polar compounds.

-

Flow Rate: 0.2-0.5 mL/min

-

Column Temperature: 30-40°C

Mass Spectrometry Conditions (Negative Ion Mode ESI):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for sugar phosphates.

-

Multiple Reaction Monitoring (MRM): Set up MRM transitions for the expected labeled metabolites. The precursor ion will be the deprotonated molecule [M-H]-, and product ions will be characteristic fragments.

Representative Mass Transitions (to be empirically determined):

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 180.1 | e.g., 89.0, 119.0 |

| Mannose-6-phosphate-d-1 | 260.0 | e.g., 97.0 (PO3-) |

| Fructose-6-phosphate-d-1 | 260.0 | e.g., 97.0 (PO3-) |

| GDP-Mannose-d-1 | 605.1 | e.g., 344.1, 442.1 |

Note: The exact m/z values will depend on the specific deuteration pattern of the this compound standard and will need to be confirmed by direct infusion of the standard. The product ions listed are common fragments for these classes of molecules and should be used as a starting point for optimization.

Data Presentation and Analysis

The primary data obtained from the LC-MS/MS analysis will be the peak areas for the different isotopologues of each metabolite. This data can be used to calculate the fractional enrichment and to perform metabolic flux analysis.

Table 1: Representative Fractional Enrichment Data

| Metabolite | M+0 (Unlabeled) | M+1 (Labeled) | Fractional Enrichment (%) |

| Mannose-6-phosphate | Peak Area | Peak Area | Calculated |

| Fructose-6-phosphate | Peak Area | Peak Area | Calculated |

| GDP-Mannose | Peak Area | Peak Area | Calculated |

Fractional Enrichment (%) = (M+1 / (M+0 + M+1)) * 100

Table 2: Representative Metabolic Flux Data

| Metabolic Reaction | Flux Rate (nmol/mg protein/hr) |

| Mannose uptake | Calculated |

| HK (Mannose -> Man-6-P) | Calculated |

| MPI (Man-6-P -> Fru-6-P) | Calculated |

| PMM2 (Man-6-P -> Man-1-P) | Calculated |

The calculation of metabolic fluxes from the fractional enrichment data typically requires the use of specialized software packages (e.g., INCA, Metran) and a stoichiometric model of the metabolic network.[2] These tools use mathematical algorithms to fit the experimental labeling data to the model and estimate the flux through each reaction.

Logical Relationships in Flux Analysis

The interpretation of the data relies on understanding the logical relationships between the labeling patterns of different metabolites.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful tool for the quantitative analysis of mannose metabolism. The protocols and information provided in this document offer a comprehensive guide for researchers to design and execute these experiments. By carefully optimizing the labeling conditions, metabolite extraction, and LC-MS/MS analysis, it is possible to obtain high-quality data that can be used to calculate metabolic fluxes and gain valuable insights into the role of mannose metabolism in health and disease. This approach has significant potential to aid in the discovery of new therapeutic targets and biomarkers for a variety of conditions.

References

- 1. Mannose metabolism: more than meets the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Application Notes and Protocols for D-Mannose-d-1 Labeling Experiments in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for metabolic labeling of cultured cells with D-Mannose-d-1 to study glycoprotein synthesis and turnover. The methodologies outlined are intended for researchers in cell biology, biochemistry, and drug development who are investigating the role of mannose in glycosylation pathways and its potential as a therapeutic target.

Introduction

D-mannose is a C-2 epimer of glucose that plays a crucial role in protein glycosylation, a post-translational modification essential for protein folding, stability, and function.[1][2] Metabolic labeling with stable isotope-labeled monosaccharides, such as this compound, is a powerful technique to trace the incorporation of these sugars into glycoproteins and to quantify their metabolic fate. By replacing natural mannose with its deuterated counterpart, researchers can use mass spectrometry to differentiate between pre-existing and newly synthesized glycoproteins, providing insights into glycan biosynthesis, turnover rates, and the effects of various stimuli or therapeutic agents on these processes.

Under physiological conditions, exogenous mannose is efficiently incorporated into N-glycans.[3] Studies have shown that in the presence of physiological concentrations of glucose (5 mM), mannose supplied at a lower concentration (50 µM) can contribute significantly to the mannose content of N-glycans, ranging from approximately 10-45%.[3] In some cell lines, such as human hepatoma cells, exogenous mannose can account for as much as 75% of the mannose in glycoproteins, indicating a strong preference for direct utilization over conversion from glucose.[4]

This document provides a comprehensive guide to performing this compound labeling experiments, from cell culture preparation to sample analysis by mass spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from metabolic labeling studies using mannose isotopes. These values can serve as a reference for designing and interpreting this compound labeling experiments.

Table 1: Mannose Contribution to N-Glycans in Human Fibroblasts

| Mannose Source | Contribution at 50 µM Exogenous Mannose | Contribution at 1 mM Exogenous Mannose |

| Exogenous Mannose | ~25-30% | Can completely replace glucose-derived mannose |

| Glucose-derived | ~70-75% | Can be completely replaced by exogenous mannose |

| Salvaged from Glycoprotein Degradation | Not a significant contributor | Not a significant contributor |

| Glycogen | Not a significant contributor | Not a significant contributor |

| Gluconeogenesis | Not a significant contributor | Not a significant contributor |

Data adapted from studies on normal human fibroblasts under physiological glucose concentrations (5 mM).[3]

Table 2: Relative Preference for Mannose Incorporation

| Cell Type | Preference for Exogenous Mannose over Glucose |

| Human Fibroblasts | Up to 100-fold preference |

| Human Hepatoma Cells | High preference, contributing 75% of N-glycan mannose |

Preference is based on the relative concentrations of exogenous mannose and glucose.[3][4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

This protocol describes the general procedure for labeling adherent mammalian cells with this compound.

Materials:

-

Adherent cell line of interest (e.g., human fibroblasts, HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

This compound (sterile solution)

-

Trypsin-EDTA

-

Cell scraper

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare fresh cell culture medium. Add this compound to the desired final concentration. A starting concentration of 50 µM is recommended based on previous studies.[3] The concentration can be optimized depending on the cell line and experimental goals.

-

Labeling:

-

Aspirate the old medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared this compound labeling medium to the cells.

-

-

Incubation: Incubate the cells for the desired labeling period. Incubation times can range from a few hours to several days (e.g., 24, 48, or 72 hours) depending on the turnover rate of the glycoproteins of interest.[3]

-

Cell Harvest:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

For downstream protein analysis, lyse the cells directly on the plate by adding ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Protein Extraction:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the protein extract to a new tube.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.

-

Sample Storage: Store the protein samples at -80°C until further processing for mass spectrometry analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of this compound Labeled Glycoproteins

This protocol outlines the steps for preparing protein samples for analysis by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify this compound incorporation.

Materials:

-

This compound labeled protein extract (from Protocol 1)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin, MS-grade

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Formic acid (0.1%)

-

C18 solid-phase extraction (SPE) cartridges or tips

-

Acetonitrile (ACN)

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Take a known amount of protein (e.g., 50-100 µg) from the lysate.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.

-

-

Proteolytic Digestion:

-

Add MS-grade trypsin to the protein sample at a ratio of 1:50 (trypsin:protein, w/w).

-

Incubate overnight at 37°C.

-

-

Desalting:

-

Acidify the peptide solution with 0.1% formic acid.

-

Desalt the peptides using a C18 SPE cartridge or tip according to the manufacturer's instructions. This step removes salts and detergents that can interfere with MS analysis.

-

Elute the peptides with a solution containing ACN and 0.1% formic acid.

-

-

Sample Concentration: Dry the eluted peptides in a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried peptides in a small volume of 0.1% formic acid in water, suitable for LC-MS/MS injection.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect the mass shift corresponding to the incorporation of this compound into glycopeptides. Data analysis software can then be used to identify the labeled peptides and quantify the extent of labeling.

Visualizations

Caption: Experimental workflow for this compound labeling.

Caption: D-Mannose metabolic and glycosylation pathway.

References

- 1. opendata.uni-halle.de [opendata.uni-halle.de]

- 2. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct utilization of mannose for mammalian glycoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming challenges in the synthesis of D-Mannose-d-1

Welcome to the Technical Support Center for the Synthesis of D-Mannose-d-1. This resource is dedicated to providing researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with the synthesis of this important isotopically labeled carbohydrate.

Introduction

This compound, with a deuterium atom specifically at the anomeric position, is a valuable tool in various fields of research, including metabolic studies, drug development, and mechanistic investigations of enzymes. Its synthesis, while conceptually straightforward, can present several practical challenges. This guide aims to provide clear and actionable solutions to common problems encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: What is the most common and efficient method for the synthesis of this compound?

A1: The most widely employed and efficient method for the synthesis of this compound is the reduction of D-mannono-1,4-lactone with a deuterated reducing agent, typically sodium borodeuteride (NaBD₄). This approach directly introduces the deuterium atom at the C1 position with good stereoselectivity.

Q2: How can I prepare the starting material, D-mannono-1,4-lactone?

A2: D-mannono-1,4-lactone can be prepared from D-mannose through oxidation. A common method involves the oxidation of D-mannose with bromine water to yield D-mannonic acid, which then undergoes spontaneous lactonization to form the gamma-lactone.

Reaction Conditions

Q3: What are the optimal reaction conditions for the reduction of D-mannono-1,4-lactone with sodium borodeuteride (NaBD₄)?

A3: Optimal conditions can vary, but a typical starting point is to perform the reaction in an aqueous or alcoholic solvent (e.g., water, ethanol) at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The stoichiometry of NaBD₄ is crucial and should be carefully controlled to avoid over-reduction.

Q4: I am observing low yields of this compound. What are the possible causes and how can I improve the yield?

A4: Low yields can result from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common issues include incomplete reaction, over-reduction, and losses during workup and purification.

Q5: My reaction is producing a significant amount of the over-reduced product (D-mannitol-1-d). How can I minimize this side reaction?

A5: Over-reduction to the corresponding alditol is a common side reaction. To minimize it, consider the following:

-

Stoichiometry: Use a carefully measured, slight excess of NaBD₄ (e.g., 1.1-1.2 equivalents). A large excess will favor over-reduction.

-

Temperature: Maintain a low reaction temperature (e.g., 0°C) during the addition of NaBD₄.

-

Reaction Time: Monitor the reaction progress by TLC and quench the reaction promptly upon consumption of the starting lactone.

Purification

Q6: What is the best method to purify this compound from the reaction mixture?

A6: Purification typically involves several steps:

-

Quenching: The reaction is quenched by the addition of an acid (e.g., acetic acid) to neutralize the excess reducing agent.

-

Removal of Boron Salts: Boron salts can be removed by co-evaporation with methanol.

-

Chromatography: The final purification is usually achieved by column chromatography on silica gel or by using high-performance liquid chromatography (HPLC) with a suitable column for carbohydrate separation.[1]

Q7: How can I effectively remove unreacted starting material and inorganic salts?

A7: Unreacted D-mannono-1,4-lactone can be separated from the more polar this compound by silica gel chromatography. Inorganic salts are generally removed by the methanol co-evaporation step and can be further minimized by passing the crude product through a mixed-bed ion-exchange resin.

Characterization

Q8: How can I confirm the successful synthesis and deuteration of this compound?

A8: Successful synthesis and deuteration are confirmed by a combination of analytical techniques:

-

¹H NMR Spectroscopy: The most direct evidence is the disappearance or significant reduction of the anomeric proton signal.

-

Mass Spectrometry: The molecular ion peak will show an increase of 1 mass unit compared to unlabeled D-Mannose.

Q9: What are the expected changes in the ¹H NMR spectrum for this compound compared to unlabeled D-Mannose?

A9: In the ¹H NMR spectrum of this compound, the signals corresponding to the anomeric protons (H-1) of both the α and β anomers will be absent or significantly reduced in intensity. The anomeric proton of α-D-mannopyranose typically appears as a doublet around 5.17 ppm, while the β-anomer's anomeric proton is a doublet around 4.89 ppm.[2] The absence of these signals is a strong indicator of successful deuteration at the C1 position.[3]

Q10: How can I use mass spectrometry to verify the incorporation of deuterium?

A10: Mass spectrometry will show a mass shift. For example, in electrospray ionization mass spectrometry (ESI-MS), you would expect to see the [M+Na]⁺ adducts. For unlabeled D-Mannose (C₆H₁₂O₆, MW = 180.16), the [M+Na]⁺ peak would be at m/z 203.1. For this compound (C₆H₁₁DO₆, MW = 181.16), the corresponding peak would be at m/z 204.1.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or no conversion of starting material (D-mannono-1,4-lactone) | 1. Inactive reducing agent (NaBD₄).2. Insufficient amount of reducing agent.3. Reaction temperature too low. | 1. Use a fresh, properly stored batch of NaBD₄.2. Increase the equivalents of NaBD₄ incrementally (e.g., to 1.5 eq).3. Allow the reaction to warm to room temperature after the initial addition at 0°C. |

| High percentage of over-reduced product (D-mannitol-1-d) | 1. Excess of reducing agent.2. Reaction temperature too high.3. Prolonged reaction time. | 1. Use a smaller excess of NaBD₄ (1.1-1.2 eq).2. Maintain the reaction at 0°C for a longer period before allowing it to warm.3. Monitor the reaction by TLC and quench as soon as the starting material is consumed. |

| Complex mixture of byproducts | 1. Instability of the lactone under reaction conditions.2. Side reactions due to impurities in the starting material. | 1. Ensure the pH of the reaction mixture is controlled.2. Purify the D-mannono-1,4-lactone before the reduction step. |

| Difficulty in purifying the final product | 1. Incomplete removal of boron salts.2. Co-elution of product and starting material/byproducts. | 1. Repeat the co-evaporation with methanol multiple times.2. Optimize the solvent system for column chromatography or consider using HPLC with a specialized carbohydrate column.[4] |

| NMR spectrum shows residual anomeric proton signals | 1. Incomplete deuteration.2. Contamination with unlabeled D-Mannose. | 1. Ensure the isotopic purity of the NaBD₄ is high.2. Improve the purification method to separate the deuterated product from any unlabeled starting material that may have been present as an impurity. |

Experimental Protocols

Protocol 1: Synthesis of D-mannono-1,4-lactone from D-Mannose

-

Dissolve D-mannose in distilled water.

-

Add bromine water dropwise with stirring until a persistent yellow color is observed.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove excess bromine by bubbling air through the solution.

-

Neutralize the solution with a suitable base (e.g., silver carbonate).

-

Filter the solution to remove the precipitated salts.

-

Concentrate the filtrate under reduced pressure to induce lactonization. The resulting syrup is D-mannono-1,4-lactone.

Protocol 2: Synthesis of this compound via Reduction of D-mannono-1,4-lactone

-

Dissolve D-mannono-1,4-lactone in deionized water and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium borodeuteride (NaBD₄) (1.1 equivalents) in deionized water dropwise to the cooled lactone solution while maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:isopropanol:water).

-

Once the starting material is consumed, cool the reaction mixture to 0°C and quench by the slow addition of acetic acid until the pH is neutral.

-

Concentrate the solution under reduced pressure.

-

Add methanol to the residue and evaporate under reduced pressure. Repeat this co-evaporation with methanol three to four times to remove boron salts as volatile trimethyl borate.

-

The resulting crude product can be purified by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for Lactone Reduction

| Reducing Agent | Typical Conditions | Selectivity for Aldose | Common Side Products |

| Sodium Borohydride/Borodeuteride | Aqueous/alcoholic solvent, 0°C to RT | Good to excellent | Alditol (over-reduction product) |

| Lithium Aluminium Hydride/Deuteride | Anhydrous ether/THF, low temperature | Can be selective at low temp. | Alditol |

| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous non-polar solvent, very low temp. (-78°C) | Excellent | Alditol |

Table 2: Typical ¹H NMR Chemical Shifts (ppm) for D-Mannose in D₂O [1]

| Proton | α-Anomer | β-Anomer |

| H-1 | 5.17 (d) | 4.89 (d) |

| H-2 | 3.99 (dd) | 3.82 (dd) |

| H-3 | 3.82 (dd) | 3.64 (dd) |

| H-4 | 3.64 (t) | 3.56 (t) |

| H-5 | 3.73 (ddd) | 3.37 (ddd) |

| H-6a | 3.88 (dd) | 3.85 (dd) |

| H-6b | 3.81 (dd) | 3.73 (dd) |

Note: In this compound, the signals for H-1 are expected to be absent or significantly diminished.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting decision tree for low yield.

References

Minimizing isotopic exchange of deuterium in D-Mannose-d-1 experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isotopic exchange of deuterium in D-Mannose-d-1 experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deuterium loss from this compound in solution?

A1: The primary cause of deuterium loss from the C1 position (the anomeric carbon) of this compound is a chemical process called mutarotation. In solution, the cyclic hemiacetal form of the sugar can open to form a transient acyclic aldehyde intermediate. This process allows for the exchange of the deuterium at C1 with a proton from the solvent, especially in protic solvents like water.

Q2: Which solvents are recommended for dissolving this compound to minimize deuterium exchange?

A2: Aprotic, anhydrous solvents are highly recommended to minimize deuterium exchange. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice due to its ability to dissolve D-Mannose and its aprotic nature, which significantly slows down the rate of proton/deuterium exchange at the anomeric center. Other suitable aprotic solvents include deuterated dimethylformamide (DMF-d7). Protic solvents, such as deuterium oxide (D2O) or deuterated methanol (CD3OD), should be avoided as they can readily facilitate the exchange of the C1-deuterium.

Q3: How do pH and temperature affect the stability of the deuterium label?

A3: Both pH and temperature play a critical role in the stability of the deuterium label.

-

pH: The mutarotation process, which leads to deuterium exchange, is catalyzed by both acids and bases. Therefore, maintaining a neutral pH is crucial. Even in seemingly neutral solvents, trace amounts of acidic or basic impurities can accelerate deuterium loss.

-

Temperature: Higher temperatures increase the rate of mutarotation and, consequently, the rate of deuterium exchange.[1][2] It is advisable to conduct experiments at controlled, and if possible, lower temperatures to preserve the isotopic label.

Q4: Can I store solutions of this compound?

A4: Long-term storage of this compound in solution is generally not recommended, especially in protic solvents. If storage is necessary, it should be in an anhydrous, aprotic solvent (e.g., DMSO-d6) at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container to prevent moisture absorption.[3][4] For aqueous solutions, it is advised not to store them for more than one day.[5] It is best practice to prepare solutions fresh before each experiment.

Q5: Are there any chemical modifications that can prevent deuterium exchange?

A5: Yes, the use of protecting groups can prevent deuterium exchange. By converting the anomeric hydroxyl group into a glycoside (e.g., a methyl glycoside), the ring is locked in its cyclic form and cannot open to the aldehyde, thus preventing exchange at the C1 position. This is a common strategy in carbohydrate chemistry to achieve specific modifications while protecting other reactive sites.[6][7]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Unexpected loss of deuterium signal in NMR or mass spectrometry. | Use of a protic solvent (e.g., D2O, CD3OD). | Immediately switch to an anhydrous, aprotic solvent such as DMSO-d6 for sample preparation. |

| Contamination of the aprotic solvent with water. | Use freshly opened, high-purity anhydrous solvents. Handle solvents in a dry environment (e.g., under an inert atmosphere or in a glovebox) to minimize moisture absorption. DMSO is known to be highly hygroscopic.[8] | |

| Acidic or basic impurities in the sample or solvent. | Ensure all glassware is thoroughly cleaned and dried. If buffering is necessary, use a neutral, aprotic buffer system if compatible with your experiment. | |

| High experimental temperature. | Conduct the experiment at a lower, controlled temperature. If elevated temperatures are required, minimize the duration of the experiment. | |

| Variability in deuterium content between replicate experiments. | Inconsistent sample preparation and handling times. | Standardize the time between dissolving the sample and analysis. Prepare and analyze each sample individually if possible. |

| Different levels of water contamination in the solvent between experiments. | Use a fresh aliquot of anhydrous solvent for each replicate. | |

| Broadened peaks or poor resolution in NMR spectra. | Sample concentration is too high. | For NMR, a typical concentration is 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of solvent.[9][10] |

| Presence of solid particulates. | Filter the sample solution before transferring it to the NMR tube.[9][11] |

Quantitative Data Summary

| Parameter | Condition | Relative Rate of Deuterium Exchange | Notes |

| Solvent Type | Protic (e.g., D2O, CD3OD) | High | These solvents contain exchangeable protons/deuterons that can readily participate in the mutarotation process. |

| Aprotic (e.g., DMSO-d6, DMF-d7) | Low | These solvents lack exchangeable protons and significantly hinder the mutarotation mechanism. | |

| pH | Acidic (pH < 6) | High | Acid catalyzes the ring-opening step of mutarotation. |

| Neutral (pH ~7) | Low | The rate of mutarotation is at a minimum around neutral pH. | |

| Basic (pH > 8) | High | Base also catalyzes the ring-opening step of mutarotation. | |

| Temperature | Low (e.g., 4°C) | Low | Lower kinetic energy reduces the frequency of molecules overcoming the activation energy for mutarotation. |

| Room Temperature (~25°C) | Medium | A baseline for many experiments; exchange can still be significant over time in protic solvents. | |

| High (e.g., >40°C) | High | Significantly accelerates the rate of mutarotation and deuterium exchange.[1][2] |

Experimental Protocols

Protocol 1: Preparation of this compound for NMR Spectroscopy

-

Solvent Selection: Choose a high-purity, anhydrous deuterated aprotic solvent such as DMSO-d6.

-

Glassware Preparation: Ensure all glassware, including vials and pipettes, are thoroughly dried in an oven and cooled in a desiccator before use to remove any residual moisture.

-

Weighing the Sample: Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Dissolution: In a controlled, dry environment (e.g., under a stream of nitrogen or in a glovebox), add 0.6-0.7 mL of anhydrous DMSO-d6 to the vial.[9][10]

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, use gentle warming, but be mindful that this can increase the risk of exchange.

-

Transfer to NMR Tube: Using a dry glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[9][11]

-

Capping and Analysis: Cap the NMR tube immediately to prevent moisture ingress. Acquire the NMR spectrum as soon as possible after preparation.

Protocol 2: General Handling of this compound for in vitro Experiments

-

Storage of Solid: Store solid this compound at -20°C in a desiccator.[5]

-

Solvent Considerations: If the experimental buffer must be aqueous, prepare a concentrated stock solution of this compound in an anhydrous aprotic solvent like DMSO.

-

Solution Preparation: Prepare the aqueous experimental solution immediately before use by adding a small volume of the concentrated DMSO stock solution to the aqueous buffer. This minimizes the time the deuterated sugar is exposed to the protic environment.

-

Temperature Control: Perform all experimental steps at the lowest temperature compatible with the assay to minimize the rate of deuterium exchange.

-

pH Control: Maintain the pH of the experimental solution as close to neutral as possible.

Visualizations

Caption: Recommended workflow for handling this compound.